molecular formula C18H18N2O3S B11657143 methyl 4-[(E)-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11657143
M. Wt: 342.4 g/mol
InChI Key: KYZRNQHPVHSHJV-XDHOZWIPSA-N
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Description

Methyl 4-[(E)-{[2-(phenylsulfanyl)propanamido]imino}methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, an imino group, and a phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[2-(phenylsulfanyl)propanamido]imino}methyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the imino group: This step involves the reaction of the benzoate ester with an amine derivative to form the imino group.

    Attachment of the phenylsulfanyl moiety: This can be done through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the propanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[2-(phenylsulfanyl)propanamido]imino}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-[(E)-{[2-(phenylsulfanyl)propanamido]imino}methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[2-(phenylsulfanyl)propanamido]imino}methyl]benzoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The imino group can form hydrogen bonds with biological molecules, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(phenoxysulfonyl)benzoate: Similar structure but with a phenoxysulfonyl group instead of a phenylsulfanyl group.

    4-methyl-2-(phenylsulfanyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate: Similar structure but with different substituents on the benzoate ester.

Uniqueness

Methyl 4-[(E)-{[2-(phenylsulfanyl)propanamido]imino}methyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 4-[(E)-(2-phenylsulfanylpropanoylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C18H18N2O3S/c1-13(24-16-6-4-3-5-7-16)17(21)20-19-12-14-8-10-15(11-9-14)18(22)23-2/h3-13H,1-2H3,(H,20,21)/b19-12+

InChI Key

KYZRNQHPVHSHJV-XDHOZWIPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)C(=O)OC)SC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)C(=O)OC)SC2=CC=CC=C2

Origin of Product

United States

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